1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one
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Overview
Description
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzoindole structure. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 4-(4-fluorophenyl)piperazine: This intermediate can be synthesized by reacting 4-fluoroaniline with piperazine under appropriate conditions.
Formation of benzo[cd]indol-2(1H)-one: This can be achieved through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the 4-(4-fluorophenyl)piperazine with benzo[cd]indol-2(1H)-one using a suitable coupling agent, such as a carbodiimide or a phosphonium salt, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to modulation of their function and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in studies of dopamine receptors.
(S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine: Investigated for the treatment of gastrointestinal stromal tumors.
Uniqueness
1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one is unique due to its specific combination of a fluorophenyl group, piperazine ring, and benzoindole structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O/c23-17-7-9-18(10-8-17)25-13-11-24(12-14-25)15-26-20-6-2-4-16-3-1-5-19(21(16)20)22(26)27/h1-10H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUNCVHQQMNSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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